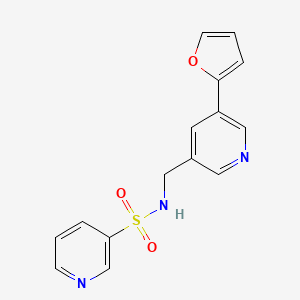

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-22(20,14-3-1-5-16-11-14)18-9-12-7-13(10-17-8-12)15-4-2-6-21-15/h1-8,10-11,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECHBHPLHRGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent sulfonamide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine rings can be reduced to piperidine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it an essential component in synthetic organic chemistry.

Biology

This compound is under investigation for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity. The furan and pyridine rings enhance π-π interactions, stabilizing binding to molecular targets.

Medicine

Research has indicated potential therapeutic properties of N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, particularly in anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of pyridine sulfonamides exhibit significant anticancer effects against various cancer cell lines, including leukemia and colon cancer .

Case Studies

-

Antifungal Activity :

A study synthesized novel pyridine sulfonamides with antifungal properties against Candida species. Some compounds demonstrated greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . -

Anticancer Properties :

Research conducted at the U.S. National Cancer Institute evaluated the anticancer activity of pyridine sulfonamides. Certain compounds exhibited selectivity towards leukemia and melanoma subpanels, with average GI50 values ranging from 13.6 to 14.9 µM .

Industrial Applications

In industrial settings, this compound may be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for applications in creating advanced materials for electronics or pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key structural motifs include:

- Pyridine-3-sulfonamide core : Common in antimicrobial and enzyme-inhibiting agents.

- (5-(Furan-2-yl)pyridin-3-yl)methyl substituent : Enhances aromaticity and may improve binding to hydrophobic targets.

Comparisons with sulfonamide analogs :

Key observations :

Physical properties :

- Melting points : Analogs in (thiazol-2-yl benzamides) are solids with melting points >150°C, suggesting the target compound may also exhibit high thermal stability .

- Solubility : The furan-pyridine substituent may reduce aqueous solubility compared to smaller substituents (e.g., triazole in ), necessitating formulation adjustments for bioavailability .

Biologische Aktivität

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.

The compound is synthesized through a multi-step organic reaction involving the preparation of furan and pyridine intermediates followed by their coupling to form the sulfonamide group. Reaction conditions typically include the use of catalysts and controlled environments to optimize yield and purity .

N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide exhibits its biological activity through interaction with various molecular targets. It can modulate enzyme activity, receptor binding, and influence cellular signaling pathways. The specific molecular interactions depend on the target tissue and biological context .

Antimicrobial Properties

Research indicates that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide exhibit significant antimicrobial activity. For instance, studies have shown that furan-containing pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. A related study demonstrated that furan-pyridine derivatives can reduce genotoxicity in cancer cell lines by inhibiting specific cytochrome P450 enzymes involved in drug metabolism and activation of pro-carcinogens . The modulation of phase II detoxifying enzymes, such as glutathione S-transferase (GST), further supports its role as a chemopreventive agent .

Antiprotozoal Activity

In vitro studies have shown that similar compounds possess antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited IC50 values indicating effective inhibition at low concentrations, highlighting their potential in treating protozoal infections .

Case Studies

- Anticancer Mechanism : A study on related furan-pyridine compounds demonstrated their ability to inhibit DMBA-induced DNA adduct formation in MCF-7 cells. This mechanism was linked to the suppression of CYP1A1 and CYP1B1 gene expression, essential for detoxifying carcinogens .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of furan-pyridine derivatives against resistant bacterial strains. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their unique structural attributes .

Data Table: Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.